

Application Notes and Protocols for the Quantification of 2-Ethyl-1-octene

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Compound of Interest

Compound Name: 2-Ethyl-1-octene

Cat. No.: B13945896

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Introduction

2-Ethyl-1-octene ($C_{10}H_{20}$, CAS No: 51655-64-2) is an unsaturated hydrocarbon with potential applications and occurrences in various chemical processes and environmental matrices.^[1] Accurate and precise quantification of this analyte is crucial for quality control, environmental monitoring, and research applications. This document provides detailed analytical techniques, specifically Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID), for the quantitative analysis of **2-Ethyl-1-octene**. The protocols provided are adapted from established methods for the analysis of C7-C12 hydrocarbons and volatile organic compounds (VOCs).

Physicochemical Properties

A summary of the key physicochemical properties of **2-Ethyl-1-octene** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₀	--INVALID-LINK--
Molecular Weight	140.27 g/mol	--INVALID-LINK--
CAS Number	51655-64-2	--INVALID-LINK--
Kovats Retention Index	987 (Standard non-polar column)	--INVALID-LINK--

Analytical Techniques

Gas chromatography is the premier technique for the separation and analysis of volatile and semi-volatile compounds like **2-Ethyl-1-octene**. The choice of detector depends on the required sensitivity and selectivity.

- Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, providing both quantitative data and qualitative structural information based on the mass spectrum. This is the recommended technique for unambiguous identification.
- Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for the quantification of hydrocarbons. It provides excellent sensitivity and a wide linear range but is a non-selective detector.

Experimental Protocols

The following protocols are adapted from standard methods for the analysis of volatile hydrocarbons.^{[2][3]} Researchers should perform in-house validation to ensure the method is suitable for their specific matrix and instrumentation.

Protocol 1: Quantification of 2-Ethyl-1-octene by GC-MS

This protocol is suitable for the selective and sensitive quantification of **2-Ethyl-1-octene** in liquid samples.

1. Sample Preparation (Liquid-Liquid Extraction)

- To 10 mL of the aqueous sample, add 2 mL of n-hexane.

- Add a suitable internal standard (e.g., d-labeled analog or a compound with similar chemical properties not present in the sample).
- Vortex the mixture for 2 minutes.
- Allow the layers to separate and carefully transfer the upper hexane layer to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Injector: Split/splitless, operated in splitless mode.
- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold for 5 minutes at 200 °C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MSD Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Quantitative Analysis

- Calibration: Prepare a series of calibration standards of **2-Ethyl-1-octene** in n-hexane (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) containing the internal standard at a constant concentration.
- Quantification: The concentration of **2-Ethyl-1-octene** in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of 2-Ethyl-1-octene by GC-FID

This protocol is a cost-effective method for the routine quantification of **2-Ethyl-1-octene** when high selectivity is not required.

1. Sample Preparation

- Follow the same liquid-liquid extraction procedure as described in Protocol 1.

2. GC-FID Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC or equivalent with a Flame Ionization Detector.
- Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Injector: Split/splitless, operated in split mode (e.g., 20:1 split ratio).
- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 220 °C.

- Hold for 5 minutes at 220 °C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Detector Temperature: 300 °C
- Hydrogen Flow: 30 mL/min
- Air Flow: 300 mL/min
- Makeup Gas (Helium): 25 mL/min

3. Quantitative Analysis

- Calibration: Prepare a series of calibration standards of **2-Ethyl-1-octene** in n-hexane (e.g., 1, 5, 10, 50, 100, 500 µg/mL) containing the internal standard at a constant concentration.
- Quantification: The concentration of **2-Ethyl-1-octene** is determined from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Data Presentation

Quantitative Data Summary

The following table summarizes the expected analytical parameters for the quantification of **2-Ethyl-1-octene**. These values are estimates based on the analysis of similar C10 alkenes and should be experimentally verified.

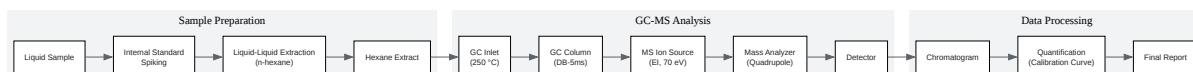
Parameter	GC-MS (SIM Mode)	GC-FID
Expected Retention Time	~ 8-10 min	~ 7-9 min
Linear Range	0.1 - 100 µg/mL	1 - 500 µg/mL
Limit of Detection (LOD)	0.05 µg/mL	0.5 µg/mL
Limit of Quantitation (LOQ)	0.1 µg/mL	1.0 µg/mL
Precision (%RSD)	< 5%	< 3%
Accuracy (% Recovery)	95 - 105%	97 - 103%

Mass Spectrometry Data

The mass spectrum of **2-Ethyl-1-octene** is characterized by a molecular ion peak (M^+) at m/z 140 and a series of fragment ions. The expected fragmentation pattern is similar to its isomers. Key diagnostic ions for use in SIM mode are:

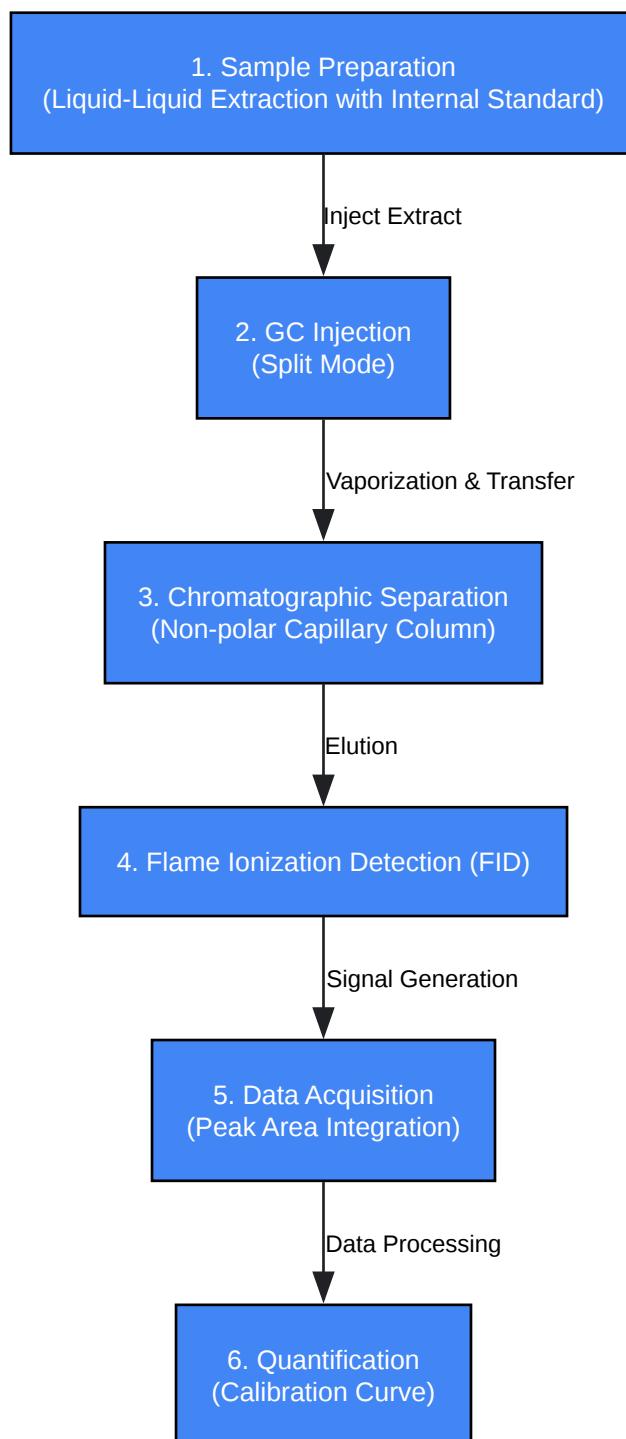
m/z	Ion Identity (Proposed)
140	$[M]^+$
111	$[M - C_2H_5]^+$
97	$[M - C_3H_7]^+$
83	$[M - C_4H_9]^+$
69	$[C_5H_9]^+$
55	$[C_4H_7]^+$
41	$[C_3H_5]^+$

Mandatory Visualization



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Caption: Workflow for the quantification of **2-Ethyl-1-octene** by GC-MS.

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Caption: Logical steps for **2-Ethyl-1-octene** analysis using GC-FID.

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References

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